2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride
Description
2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride is a sulfonyl fluoride derivative containing a piperidine moiety. Sulfonyl fluorides are highly reactive electrophiles widely used in chemical biology for covalent inhibition of enzymes, particularly serine hydrolases. The piperidine ring enhances solubility and bioavailability, while the sulfonyl fluoride group enables selective and irreversible binding to target proteins .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperidin-2-ylethanesulfonyl fluoride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h7,9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLLWJUZGRIADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCS(=O)(=O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride typically involves the reaction of piperidine with ethane-1-sulfonyl fluoride under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to form corresponding sulfonic acids and other derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used in organic synthesis for preparing various derivatives and intermediates. The compound is also studied for its potential biological activities and interactions with biomolecules, as well as its potential therapeutic applications and role in drug development.
Scientific Research Applications
- Chemistry this compound is a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives. It is also utilized in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
- Biology This compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function. Piperidine derivatives, synthesized using this compound, have significant pharmacological applications. Research suggests that it exhibits biological activity and has been studied as an inhibitor in enzymatic processes, which has implications for drug development and therapeutic applications.
- Medicine There is ongoing research exploring the potential therapeutic applications of this compound and its role in drug development. Piperidine structures often exhibit antibacterial properties.
- Industry This compound is used in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions The sulfonyl fluoride group can be replaced by other nucleophiles.
- Oxidation and Reduction It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
- Hydrolysis The compound can be hydrolyzed to form corresponding sulfonic acids and other derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The products formed depend on the specific reaction conditions and reagents employed.
Further Research
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
2-(Piperidin-2-yl)ethane-1-sulfonamide hydrochloride
- Structure : Replaces the sulfonyl fluoride (-SO₂F) group with a sulfonamide (-SO₂NH₂).
- Reactivity : Sulfonamides are less reactive than sulfonyl fluorides due to the stability of the amide bond, making them more suitable for prolonged therapeutic action rather than transient inhibition .
- Applications : Used in drug development for conditions requiring sustained enzyme inhibition (e.g., carbonic anhydrase inhibitors).
Ethyl 2-(piperidin-4-yl)acetate
Phenothiazine Derivatives with Piperidinyl Groups
- Example: 2-(Methylsulfanyl)-10-[2-[(2RS)-piperidin-2-yl]ethyl]-10H-phenothiazine Hydrochloride (CAS 13002-81-8).
- Comparison: Functional Groups: Combines a phenothiazine core (antipsychotic activity) with a piperidinyl-ethyl chain. Reactivity: The methylsulfanyl (-SMe) group is less reactive than sulfonyl fluorides, favoring receptor binding over covalent modification .
- Applications : Antipsychotic agents (e.g., thioridazine analogs).
Key Research Findings and Gaps
Reactivity Advantage : Sulfonyl fluorides’ irreversible binding is advantageous in targeted protein degradation but requires stringent safety protocols .
Structural Optimization : Piperidine derivatives with sulfonamide or ester groups prioritize stability, while sulfonyl fluorides emphasize rapid activity .
Data Limitations : Direct pharmacological data on this compound is absent in the evidence, necessitating further studies on its kinetics and toxicity.
Biological Activity
2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride is a sulfonamide derivative that has garnered attention in the fields of organic chemistry and pharmacology. This compound is notable for its potential biological activities, particularly as an inhibitor of various enzymatic processes. This article explores the biological activity of this compound, detailing its synthesis, pharmacological applications, and relevant research findings.
The molecular formula of this compound is CHClFNOS, with a molecular weight of approximately 231.7159 g/mol. It is typically encountered as a white to off-white crystalline powder and is soluble in polar solvents like N,N-Dimethylformamide.
Synthesis
The synthesis of this compound generally involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. The detailed steps include:
- Formation of Sulfonamide : Reaction of piperidine with sulfonyl chloride to form the sulfonamide.
- Fluorination : Introduction of the fluorine atom at the sulfur center to yield the sulfonyl fluoride.
- Hydrochloride Salt Formation : Conversion to the hydrochloride salt for enhanced stability and solubility.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in inhibiting serine proteases and other enzymes involved in metabolic pathways.
Enzyme Inhibition
The compound has been studied for its potential as an irreversible inhibitor of serine proteinases. For instance, related compounds such as Pefabloc (4-[2-aminoethyl]benzenesulfonyl fluoride) have shown efficacy in inhibiting platelet activating factor (PAF)-degrading acetylhydrolase at low concentrations, demonstrating a mechanism that could be extrapolated to similar sulfonyl fluoride compounds .
Pharmacological Applications
Piperidine derivatives synthesized from this compound have significant pharmacological applications, with over 7000 related papers published in recent years. The compound's ability to modify enzyme activity has implications for drug development, particularly in targeting diseases where enzyme dysregulation is a factor.
Table 1: Summary of Biological Activities
| Compound | Enzyme Target | IC50 Value | Reference |
|---|---|---|---|
| Pefabloc | Acetylhydrolase | 0.1 mM | |
| Compound 1f | hFTase | 25 nM | |
| Compound 1f | H-Ras processing | 90 nM |
Structure-Activity Relationship (SAR)
A study on structure-activity relationships revealed that modifications to the piperidine ring and sulfonyl group significantly affect biological activity. For example, the introduction of electron-donating groups enhances potency against specific targets .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonylation reactions. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of sulfonyl fluoride groups) .
- Protecting groups : Piperidine nitrogen may require protection (e.g., Boc or Fmoc) to avoid unwanted side reactions during sulfonylation .
- Workflow : Post-reaction purification via column chromatography or recrystallization ensures product purity.
Q. How can researchers validate the purity of this compound using pharmacopeial standards?
- Methodological Answer : Follow the USP/EP guidelines for impurity profiling:
- HPLC conditions : Use a C18 column with a mobile phase of methanol:buffer (65:35) and sodium 1-octanesulfonate (pH 4.6) to resolve impurities .
- System suitability : Ensure resolution ≥2.0 between the main peak and nearest impurity. Validate with spiked impurity standards (e.g., residual solvents, unreacted piperidine derivatives) .
Q. What experimental design strategies optimize reaction yield and reproducibility?
- Methodological Answer : Apply Design of Experiments (DoE) :
- Factors : Vary solvent polarity, catalyst loading, and reaction time.
- Response surface methodology : Use a central composite design to identify optimal conditions. For example, a study on piperidine derivatives achieved 85% yield by optimizing DMF volume (15 mL/g substrate) and reaction time (12 hours) .
Advanced Research Questions
Q. How can computational modeling accelerate reaction optimization for this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental feedback:
- Reaction path search : Simulate intermediates and transition states to predict viable pathways .
- Machine learning : Train models on reaction datasets to predict optimal solvent/catalyst combinations. For example, ICReDD’s workflow reduced optimization time by 40% for sulfonylation reactions .
Q. What advanced techniques address contradictions in stability data under varying pH conditions?
- Methodological Answer : Conduct kinetic stability studies :
- pH-rate profiling : Monitor degradation at pH 2–10 using HPLC. For piperidine sulfonamides, instability at pH <3 correlates with protonation-induced ring strain .
- Arrhenius analysis : Calculate activation energy (Ea) to extrapolate shelf-life. A study on similar compounds found Ea = 75 kJ/mol, indicating stability >2 years at 25°C .
Q. How do impurities impact biological activity, and how can they be mitigated during synthesis?
- Methodological Answer : Use LC-MS/MS for impurity identification:
- Common impurities : Hydrolysis byproducts (e.g., sulfonic acids) or dimerization products.
- Mitigation : Introduce scavengers (e.g., polymer-bound tert-butylamine) to quench reactive intermediates .
Key Challenges and Solutions
- Challenge : Scalability of sulfonylation reactions.
- Challenge : Reproducibility in piperidine protection/deprotection.
- Solution : Monitor reaction progress via in-situ IR spectroscopy to detect Boc-group removal (C=O peak at 1680 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
